molecular formula C9H9Cl2F2N3 B12069632 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine

Cat. No.: B12069632
M. Wt: 268.09 g/mol
InChI Key: GAGSDLIIKNPWAE-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a halogenated pyrimidine derivative featuring:

  • Chlorine at positions 4 and 6.
  • A difluoromethyl group (-CF₂H) at position 5.
  • A pyrrolidin-1-yl substituent at position 2.

The pyrrolidin-1-yl group enhances steric bulk and may influence solubility and target interaction dynamics compared to simpler substituents.

Properties

Molecular Formula

C9H9Cl2F2N3

Molecular Weight

268.09 g/mol

IUPAC Name

4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C9H9Cl2F2N3/c10-6-5(8(12)13)7(11)15-9(14-6)16-3-1-2-4-16/h8H,1-4H2

InChI Key

GAGSDLIIKNPWAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Addition of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides in the presence of a base like potassium carbonate (K₂CO₃).

    Attachment of Pyrrolidine: The final step involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with pyrrolidine, typically using a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-pyrimidine derivatives, while oxidation can produce pyrimidine oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is in the development of anticancer agents. Research has indicated that derivatives of pyrimidine compounds can inhibit specific enzymes involved in cancer progression. For example, studies have shown that this compound exhibits inhibitory activity against peptide deformylase, an enzyme crucial for bacterial protein synthesis and a potential target for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The structural modifications in pyrimidine derivatives often enhance their efficacy against various pathogens. In vitro studies have demonstrated that 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine can inhibit the growth of certain bacteria and fungi, making it a candidate for further development into antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify how different substituents affect its biological activity.

Substituent Effect on Activity Reference
DifluoromethylIncreases potency against peptide deformylase
ChlorineEnhances antimicrobial activity
PyrrolidinylImproves solubility and bioavailability

Case Studies

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Notes
Target Compound: 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine 2: Pyrrolidin-1-yl; 4,6: Cl; 5: CF₂H C₉H₉Cl₂F₂N₃ 268.1* - - Inferred steric effects from pyrrolidine
4,6-Dichloro-5-(difluoromethyl)pyrimidine 2: H; 4,6: Cl; 5: CF₂H C₅H₂Cl₂F₂N₂ 198.99 - - Oil form; 97% purity
4,6-Dichloro-2-(difluoromethyl)-5-methylpyrimidine 2: CF₂H; 4,6: Cl; 5: CH₃ C₆H₄Cl₂F₂N₂ 213.01 1.479 215.1 Higher lipophilicity due to methyl and CF₂H groups
4,6-Dichloro-5-fluoro-2-methylpyrimidine 2: CH₃; 4,6: Cl; 5: F C₅H₃Cl₂FN₂ 181 - - Smaller substituents reduce steric hindrance
4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine 2: SO₂CH₃; 4,6: Cl; 5: F C₅H₃Cl₂FN₂O₂S 245.06 - - Sulfonyl group enhances polarity and stability
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine 2: SPr; 4,6: Cl; 5: NH₂ C₇H₉Cl₂N₃S 238.14 - - High purity (≥99%), synthetic yield ≥64.9%

*Estimated based on structural similarity.

Key Observations:
  • Difluoromethyl (-CF₂H) at position 5 enhances metabolic stability and lipophilicity compared to fluoro (-F) or methyl (-CH₃) substituents . Chlorine at positions 4 and 6 is conserved across analogs, contributing to electron-withdrawing effects that stabilize the pyrimidine ring.
  • Physicochemical Trends :

    • Methyl and difluoromethyl groups (e.g., in ) increase molecular weight and density compared to simpler analogs.
    • Sulfonyl or sulfanyl groups (e.g., ) introduce polarity, affecting solubility and reactivity.

Biological Activity

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₈Cl₂N₆
  • IUPAC Name : 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine

This compound features a pyrimidine ring substituted with dichloro and difluoromethyl groups, which contribute to its unique reactivity and biological interactions.

The biological activity of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of the murine double minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Antiviral Activity : Recent studies suggest that compounds with similar pyrimidine structures exhibit antiviral properties by interfering with viral replication mechanisms. The ability to disrupt nucleic acid synthesis may also apply to 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine .
  • Cellular Uptake : The compound's structure facilitates its uptake into cells, where it can exert its effects. The presence of the pyrrolidine moiety enhances membrane permeability, allowing for efficient cellular absorption .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits MDM2, increasing p53 activity
Antiviral PropertiesPotential inhibition of viral replication
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Membrane PermeabilityEnhanced uptake due to pyrrolidine structure

Case Studies

Several studies have explored the biological effects of this compound:

  • MDM2 Inhibition Study : A detailed structure–activity relationship (SAR) study identified that modifications in the pyrimidine ring significantly affect the inhibitory potency against MDM2. Compounds similar to 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine showed enhanced binding affinity leading to effective tumor suppression in murine models .
  • Antiviral Efficacy : Research demonstrated that derivatives of pyrimidines exhibit broad-spectrum antiviral activity. In vitro assays revealed that the compound can inhibit viral replication in cell cultures infected with various viruses, suggesting its potential as an antiviral agent .
  • Cytotoxicity Testing : In vitro studies on cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways. The results showed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard protocols for synthesizing 4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine, and how can regioselectivity be controlled during substitution reactions?

Answer: Synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

Core pyrimidine formation : Start with a pyrimidine scaffold (e.g., 4,6-dichloropyrimidine derivatives) .

Difluoromethylation : Introduce the difluoromethyl group at the 5-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Pyrrolidine substitution : React with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Regioselectivity at the 2-position is ensured by steric and electronic factors: the 4- and 6-chloro groups are less reactive toward nucleophilic attack due to electron-withdrawing effects .
Key validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using 1H^{1}\text{H}-/19F^{19}\text{F}-NMR to distinguish substituent positions .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound, particularly for distinguishing fluorine and chlorine isotopes?

Answer:

  • 19F^{19}\text{F}-NMR : Use a broadband probe to detect difluoromethyl signals (~-120 to -140 ppm for CF2_2 groups) and confirm substitution patterns .
  • High-resolution MS : Employ ESI-MS to resolve isotopic clusters from 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} and 19F^{19}\text{F}, ensuring accurate molecular ion identification (e.g., [M+H]+^+ with isotopic spacing of ~1.997 Da for Cl) .
  • IR spectroscopy : Identify C-F stretches (1000–1400 cm1^{-1}) and C-Cl vibrations (550–850 cm1^{-1}) to confirm functional group integrity .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of 4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and charge distribution. The 2-position (pyrrolidine-substituted) is less electrophilic due to electron donation from the pyrrolidine nitrogen, while the 4- and 6-chloro groups remain reactive .
  • Reaction pathway prediction : Tools like ICReDD’s quantum chemical reaction path search can simulate substituent effects and optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired products .
    Case study : Computational screening of leaving groups (Cl vs. F) revealed that chloro substituents at 4/6 positions have lower activation energies for NAS compared to fluorinated analogs .

Q. How do steric and electronic effects influence the compound’s binding affinity in medicinal chemistry applications (e.g., kinase inhibition)?

Answer:

  • Steric effects : The pyrrolidine group at the 2-position introduces steric bulk, potentially blocking access to hydrophobic pockets in kinase active sites.
  • Electronic effects : The electron-withdrawing Cl and CF2_2 groups enhance electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine or lysine) .
    Experimental validation :
    • Perform X-ray crystallography or molecular docking studies with target proteins (e.g., EGFR kinase).
    • Compare IC50_{50} values of analogs with varying substituents (e.g., 4,6-dichloro vs. 4,6-difluoro derivatives) .

Q. What strategies mitigate instability issues (e.g., hydrolysis of chloro groups) during long-term storage or in aqueous reaction conditions?

Answer:

  • Stabilization methods :
    • Store under inert gas (Ar/N2_2) at -20°C in anhydrous DMSO or DMF to prevent hydrolysis .
    • Add scavengers (e.g., molecular sieves) to reactions in protic solvents.
  • Degradation analysis : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products (e.g., hydroxylated pyrimidines) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How can this be resolved experimentally?

Answer:

  • Solubility screening : Use a standardized shake-flask method:

    SolventSolubility (mg/mL)Method
    DMSO>50UV-Vis
    Water<0.1Nephelometry
    Ethanol2.3Gravimetric
  • Contradiction source : Varying purity grades or residual solvents in commercial samples. Always confirm purity via HPLC (>95%) before testing .

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be addressed?

Answer:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity.
  • Control variables :
    • Match cell lines/microbial strains across studies.
    • Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .

Methodological Resources

  • Synthesis protocols : Refer to Patel et al. (2007) for pyrimidine functionalization .
  • Computational tools : ICReDD’s reaction design platform for NAS optimization .
  • Spectroscopic libraries : TCI Chemicals’ NMR datasets for fluorine-containing heterocycles .

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